2-{[4-(1,1,2,2-Tetrafluoroethoxy)benzyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde with appropriate thiol and hydrazine derivatives under controlled conditions to form the oxadiazole ring . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to enhance yield and purity while minimizing costs and environmental impact. Continuous flow reactors and greener solvents are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18F4N2O5S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
2-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18F4N2O5S/c1-27-14-8-12(9-15(28-2)16(14)29-3)17-25-26-19(30-17)32-10-11-4-6-13(7-5-11)31-20(23,24)18(21)22/h4-9,18H,10H2,1-3H3 |
InChI Key |
GWBPJKBGOPROTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3=CC=C(C=C3)OC(C(F)F)(F)F |
Origin of Product |
United States |
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